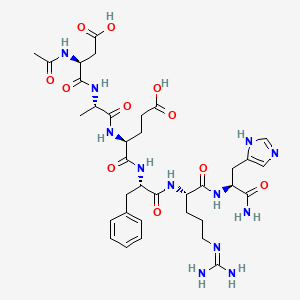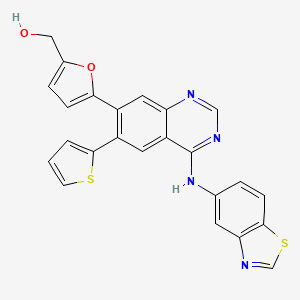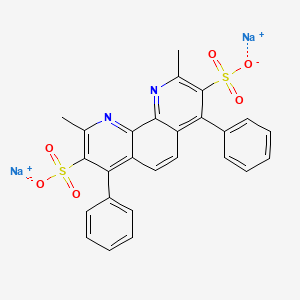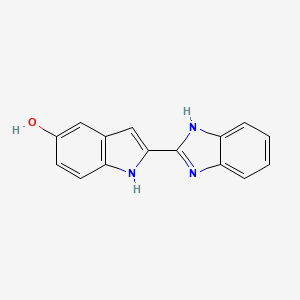
Acetyl-Amyloid |A-Protein (1-6) amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl-Amyloid β-Protein (1-6) amide is a hexapeptide composed of the amino acids Aspartic acid, Alanine, Glutamic acid, Phenylalanine, Arginine, and Histidine. This compound is particularly notable for its potential copper (II) binding site, making it a subject of interest in the study of Alzheimer’s disease and related disorders .
准备方法
Synthetic Routes and Reaction Conditions
Acetyl-Amyloid β-Protein (1-6) amide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for Acetyl-Amyloid β-Protein (1-6) amide is Acetyl-Aspartic acid-Alanine-Glutamic acid-Phenylalanine-Arginine-Histidine-amide .
Industrial Production Methods
化学反应分析
Types of Reactions
Acetyl-Amyloid β-Protein (1-6) amide can undergo various chemical reactions, including:
Oxidation: The presence of Histidine allows for potential oxidation reactions.
Reduction: Reduction reactions can occur at the peptide bonds.
Substitution: Amino acid residues can be substituted to create analogs of the peptide
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as dithiothreitol (DTT) for reduction reactions.
Substitution reagents: Such as various amino acid derivatives for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Histidine can lead to the formation of oxo-Histidine derivatives .
科学研究应用
Acetyl-Amyloid β-Protein (1-6) amide has several scientific research applications:
Chemistry: Used as a model compound to study peptide chemistry and metal binding properties.
Biology: Investigated for its role in protein aggregation and interaction with cellular components.
Medicine: Studied extensively in the context of Alzheimer’s disease, particularly for its interaction with metal ions and potential to form amyloid plaques.
作用机制
The mechanism of action of Acetyl-Amyloid β-Protein (1-6) amide involves its ability to bind metal ions, particularly copper (II). This binding can influence the peptide’s conformation and aggregation properties, which are critical in the formation of amyloid plaques observed in Alzheimer’s disease. The molecular targets include metal ions and cellular proteins involved in amyloid formation .
相似化合物的比较
Similar Compounds
Amyloid β-Protein (1-16): A longer peptide with similar metal binding properties.
Amyloid β-Protein (1-42): A full-length peptide that forms amyloid plaques in Alzheimer’s disease.
Amyloid β-Protein (1-40): Another full-length peptide with similar aggregation properties
Uniqueness
Acetyl-Amyloid β-Protein (1-6) amide is unique due to its shorter length, which makes it easier to study in vitro. Its specific sequence allows for targeted studies on metal binding and aggregation, providing valuable insights into the mechanisms underlying Alzheimer’s disease .
属性
分子式 |
C35H50N12O11 |
|---|---|
分子量 |
814.8 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H50N12O11/c1-18(42-33(57)26(15-28(51)52)43-19(2)48)30(54)44-23(10-11-27(49)50)32(56)47-25(13-20-7-4-3-5-8-20)34(58)45-22(9-6-12-40-35(37)38)31(55)46-24(29(36)53)14-21-16-39-17-41-21/h3-5,7-8,16-18,22-26H,6,9-15H2,1-2H3,(H2,36,53)(H,39,41)(H,42,57)(H,43,48)(H,44,54)(H,45,58)(H,46,55)(H,47,56)(H,49,50)(H,51,52)(H4,37,38,40)/t18-,22-,23-,24-,25-,26-/m0/s1 |
InChI 键 |
GTHSRUQEDKNWPD-VVKHCXNMSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C |
规范 SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12391127.png)
![2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B12391128.png)
![2,2-dichloroacetic acid;[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12391135.png)



![2-amino-7-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12391152.png)




![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12391193.png)
